![molecular formula C18H23N3O3 B3861913 ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate](/img/structure/B3861913.png)
ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, also known as EMD-386088, is a molecule that has been synthesized and studied for its potential use in treating various neurological disorders.
Scientific Research Applications
Ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been found to improve cognitive function in rats.
Mechanism of Action
The exact mechanism of action of ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to increase serotonin and dopamine levels in the prefrontal cortex and hippocampus of rats, which may contribute to its antidepressant and anxiolytic effects. It has also been found to increase neurogenesis in the hippocampus, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
Ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high purity and stability. However, it can be difficult to synthesize and may be expensive to obtain. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on ethyl 4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate could focus on its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also explore its effects on different neurotransmitter systems and its potential interactions with other drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in humans.
properties
IUPAC Name |
ethyl 4-(8-methoxy-4-methylquinolin-2-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-18(22)21-10-8-20(9-11-21)16-12-13(2)14-6-5-7-15(23-3)17(14)19-16/h5-7,12H,4,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOCERNRWYSGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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